molecular formula C16H15N3O2S B2780542 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797746-12-3

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2780542
CAS No.: 1797746-12-3
M. Wt: 313.38
InChI Key: IIZVXZAIGAAEOU-UHFFFAOYSA-N
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Description

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(thiophene-3-carbonyl)piperidine. This intermediate is further reacted with 2-chloronicotinonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine.

    Nicotinonitrile derivatives: Compounds like 2-chloronicotinonitrile and 2-aminonicotinonitrile.

Uniqueness

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZVXZAIGAAEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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